2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis Analysis
The synthesis of similar compounds often involves multistep synthetic procedures starting from simpler molecules . For instance, one method involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives . Another method involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with 5-bromosalicylaldehyde, 3,5-dichlorosalicylaldehyde, 3-methoxy-5-nitrosalicylaldehyde, or 2-hydroxy-1-naphthaldehyde .
Molecular Structure Analysis
The molecular structure of this compound can be elucidated using various analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, and molar conductance measurement .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 535.5 g/mol . Other properties such as hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, and complexity can also be computed .
Scientific Research Applications
Antioxidant Activity
Research has demonstrated the antioxidant activity of synthesized coumarins, which are structurally related to the compound . These compounds were evaluated using different methods such as DPPH, hydrogen peroxide, and nitric oxide radical scavenging assays. The studies showed that these coumarins exhibit significant antioxidant properties, which might be attributed to the structural features of the coumarin derivatives (Kadhum et al., 2011).
Quantum Chemical Studies
Another study focused on the synthesis of new coumarin derivatives complemented by quantum chemical studies. These studies provided detailed descriptions of molecular orbitals, including spatial characteristics and contributions of individual atoms, highlighting the importance of structural analysis in understanding the properties of such compounds (Al-Amiery et al., 2016).
Synthesis and Properties of Benzoxazepines
Research on the synthesis and properties of 1,4-benzoxazepines and their derivatives explored the thermal stability and potential for isomerization, providing insights into the chemical behavior and versatility of such heterocyclic compounds. These findings may inform further investigations into the applications of related structures in medicinal chemistry (Hofmann & Fischer, 1990).
Heterocycles Synthesis
Further research on the synthesis of heterocycles, including silylated derivatives of N-(2-hydroxyphenyl)acetamide, has shown the formation of benzoxazasiloles and benzodioxazasilepines. These studies contribute to the understanding of heterocyclic chemistry and the potential for developing new materials with unique properties (Lazareva et al., 2017).
Anticancer Activity
Novel coumarin derivatives have been synthesized and evaluated for their antitumor activity against various human cancer cell lines. Some derivatives exhibited potent inhibitory activity, suggesting the potential of such compounds in cancer therapy (Shi et al., 2020).
Cognitive Performance in Preclinical Models
The compound GSK189254, a novel histamine H3 receptor antagonist, has been studied for its potential to bind to histamine H3 receptors in Alzheimer's disease brain and improve cognitive performance in preclinical models. This research highlights the therapeutic potential of targeting H3 receptors in cognitive disorders (Medhurst et al., 2007).
Future Directions
Properties
IUPAC Name |
2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-6-propylchromen-7-yl]oxyacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-3-5-15-10-17-20(12-19(15)30-13-22(25)26)31-14(2)23(24(17)27)16-6-7-18-21(11-16)29-9-4-8-28-18/h6-7,10-12H,3-5,8-9,13H2,1-2H3,(H2,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNBGSHDMNHWAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OCC(=O)N)OC(=C(C2=O)C3=CC4=C(C=C3)OCCCO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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